molecular formula C8H4F7NO B8049806 2-(Perfluoropropyl)pyridin-4-ol

2-(Perfluoropropyl)pyridin-4-ol

Cat. No.: B8049806
M. Wt: 263.11 g/mol
InChI Key: CFXWBPGZEKPHQV-UHFFFAOYSA-N
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Description

2-(Perfluoropropyl)pyridin-4-ol (CAS 2108597-34-6) is a fluorinated pyridine derivative of significant interest in advanced chemical and materials research. With the molecular formula C 8 H 4 F 7 NO and a molecular weight of 263.11 g/mol, this compound serves as a versatile building block for synthesizing more complex fluorinated systems . Its research value is rooted in the unique properties conferred by the perfluoropropyl chain, which can enhance the hydrophobicity, oxidative resistance, and thermal stability of resulting materials . As part of the perfluoroalkylpyridine family, it is particularly valuable for exploring nucleophilic aromatic substitution (S N Ar) reactions. Perfluorinated pyridines are known for their high reactivity and excellent regioselectivity in these transformations, preferentially undergoing substitution at the para-position relative to the nitrogen atom, which allows for the precise, stepwise construction of complex molecules . Potential research applications for this compound include its use as a precursor in the development of fluorinated polymers and network materials . The incorporation of such fluorinated segments is a key strategy for creating high-performance materials with specialized surface and bulk properties. Researchers can leverage this compound to synthesize novel ligands, pharmaceutical intermediates, or agrochemicals that benefit from the metabolic stability and lipophilicity associated with the CF 3 group . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7NO/c9-6(10,7(11,12)8(13,14)15)5-3-4(17)1-2-16-5/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXWBPGZEKPHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Perfluoropropyl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

PFAS Research

As part of the broader category of per- and polyfluoroalkyl substances (PFAS), 2-(Perfluoropropyl)pyridin-4-ol is studied for its environmental persistence and bioaccumulation potential. Research has shown that PFAS compounds can contaminate water supplies, leading to significant health concerns. Case studies have been conducted to analyze the behavior of such compounds in groundwater and soil, assessing their concentrations and degradation pathways .

Study Focus Findings
Groundwater ContaminationElevated levels of PFAS detected near industrial sites; effective attenuation observed through biotransformation in some areas .
Health Impact StudiesLinks between PFAS exposure and adverse health outcomes, including developmental issues and immune response impairment .

Fluorinated Polymers

The unique properties of this compound make it a candidate for use in developing advanced materials such as coatings and membranes that require high chemical resistance and low surface energy. These materials are crucial in applications ranging from electronics to protective clothing.

Coatings and Surfactants

Due to its hydrophobic nature, this compound can be utilized in formulating specialized coatings that repel water and oils. This characteristic is beneficial in industries where surface contamination is a concern, such as automotive and aerospace.

Chemical Intermediates

As an intermediate in the synthesis of more complex fluorinated compounds, this compound can play a role in producing pharmaceuticals, agrochemicals, and other specialty chemicals.

Case Study 1: Groundwater Contamination

A detailed investigation conducted near a former industrial site revealed significant concentrations of PFAS, including this compound. The study utilized radial diagrams to visualize trends in contaminant concentrations over time and distance from the source .

Case Study 2: Antiviral Efficacy

In a recent study examining various pyridine derivatives for antiviral activity against SARS-CoV-2, compounds structurally related to this compound demonstrated promising results, inhibiting viral protease activity at low micromolar concentrations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(Hydroxymethyl)pyridin-4-ol

  • Molecular Formula: C₆H₇NO₂
  • Molecular Weight : 125.13 g/mol
  • Key Features: Contains a polar hydroxymethyl (-CH₂OH) group at the 2-position. The hydroxyl group at position 4 enhances hydrogen-bonding capacity, increasing solubility in polar solvents like water or ethanol.
  • Contrast : Unlike 2-(Perfluoropropyl)pyridin-4-ol, the absence of fluorine reduces lipophilicity and thermal stability. This makes 2-(Hydroxymethyl)pyridin-4-ol more suitable for aqueous-phase reactions or biological applications requiring hydrophilicity .

2-[(2-Chloro-4-methylbenzylidene)amino]pyridin-4-ol

  • Molecular Formula : C₁₃H₁₁ClN₂O (inferred from )
  • Key Features : A Schiff base derivative with a chloro-aromatic substituent. This structure enables metal chelation, as demonstrated by its transition metal complexes exhibiting antibacterial activity .
  • However, fluorination may improve metabolic stability in vivo .

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

  • Molecular Formula: C₈H₁₀FNO₂ (inferred from )
  • Key Features : Hydroxyl groups at positions 2 and 3-hydroxypropyl, with a fluorine atom at position 5. The 2-hydroxyl group increases acidity (lower pKa) compared to 4-substituted analogs.
  • Contrast : The 4-hydroxyl group in this compound likely has a higher pKa than 2-hydroxyl derivatives, affecting its ionization state and reactivity in biological systems. Fluorine at position 5 vs. a perfluoropropyl group at position 2 also alters steric and electronic profiles .

Physicochemical Properties

Property This compound 2-(Hydroxymethyl)pyridin-4-ol 2-[(2-Chloro-4-methylbenzylidene)amino]pyridin-4-ol
Molecular Weight (g/mol) ~299.12 125.13 ~270.70
Substituents -CF₂CF₂CF₃, -OH -CH₂OH, -OH -Cl, -CH₃, -N=CH-Ar, -OH
Solubility Low (lipophilic) High (polar solvents) Moderate (organic solvents)
Thermal Stability High (due to C-F bonds) Moderate Moderate
Biological Activity Not reported Not reported Antibacterial (metal complexes)

Notes:

  • Solubility and stability inferred from substituent effects .
  • Biological activity of this compound remains unstudied, but fluorination often enhances bioavailability and resistance to oxidative degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Perfluoropropyl)pyridin-4-ol, and what factors influence reaction yield and purity?

  • Methodology : Fluorinated pyridines are typically synthesized via nucleophilic substitution or coupling reactions. For analogs like 2-(trifluoromethyl)pyridin-4-ol, halogenated intermediates (e.g., bromopyridinols) are reacted with perfluoropropyl reagents under palladium catalysis . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for Sonogashira-type couplings.
  • Solvent optimization : Use anhydrous DMF or THF to minimize hydrolysis of fluorinated groups.
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate high-purity products .

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical techniques :

  • NMR : ¹⁹F NMR is critical for confirming perfluoropropyl substitution patterns (δ −70 to −80 ppm for CF₃ groups) .
  • X-ray crystallography : Resolves steric effects of the perfluoropropyl chain (e.g., as in 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~307 for C₈H₅F₇NO).

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

  • Electronic effects : The electron-withdrawing perfluoropropyl group deactivates the pyridine ring, reducing nucleophilicity at the 4-OH position. This necessitates stronger bases (e.g., NaH) for deprotonation in alkylation or acylation reactions.
  • Steric hindrance : The bulky perfluoropropyl chain may limit access to the 2-position, favoring regioselective modifications at the 4-OH site .

Q. How does the fluorinated chain in this compound affect its physicochemical properties compared to non-fluorinated analogs?

  • Lipophilicity : Perfluoropropyl increases logP by ~3.5 units compared to hydroxyl or methyl groups, enhancing membrane permeability (relevant for drug design) .
  • Thermal stability : Fluorinated pyridines exhibit higher decomposition temperatures (e.g., 4-(trifluoromethyl)pyridin-2(1H)-one melts at 287°C–293°C) .
  • Acidity : The 4-OH group’s pKa is lowered by adjacent fluorine atoms, increasing acidity (predicted pKa ~6.5 vs. ~8.5 for non-fluorinated analogs) .

Q. What in vitro models are suitable for assessing the biological activity of this compound derivatives?

  • Antimicrobial assays :

  • MIC/MBC testing : Against Gram-positive bacteria (e.g., S. aureus USA300LAC) using broth microdilution .
  • Biofilm inhibition : Quantify eradication with propidium iodide fluorescence assays .
    • Cytotoxicity : MTT assays on mammalian cells (e.g., HEK293) to evaluate selectivity .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported solubility data for fluorinated pyridinols?

  • Validation steps :

  • Compare solubility in polar (DMSO, water) vs. non-polar solvents (hexane) across multiple studies .
  • Use DSC/TGA to confirm phase transitions and rule out hydrate formation .
    • Example : 2-(Hydroxymethyl)pyridin-4-ol shows variable solubility in water (10–15 mg/mL), likely due to crystallinity differences .

Q. What strategies mitigate decomposition of this compound during storage?

  • Stability protocols :

  • Store under inert gas (Ar) at −20°C in amber vials to prevent photodegradation.
  • Add stabilizers (e.g., BHT) to inhibit radical-mediated breakdown of C-F bonds .

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